molecular formula C10H17N3O6S B2480373 N-(2,2-dimethoxyethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide CAS No. 896028-95-8

N-(2,2-dimethoxyethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

Cat. No.: B2480373
CAS No.: 896028-95-8
M. Wt: 307.32
InChI Key: XOUDAJNSXUVIPS-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide typically involves the reaction of aminoacetaldehyde dimethyl acetal with sulfonyl chlorides in the presence of a base such as triethylamine in dichloromethane . This reaction yields N-(2,2-dimethoxyethyl)sulfonamides, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. One such method involves the use of phase transfer catalysts and organic solvents to facilitate the reaction between N-(2-phenyl)ethyl-2-amino acetamide and aminoacetaldehyde dimethyl acetal . This method is advantageous due to its simplicity, mild reaction conditions, and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme, thereby blocking its active site . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethoxyethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is unique due to its specific structural features, such as the presence of both dimethoxyethyl and sulfonamide groups. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O6S/c1-12-6-7(9(14)13(2)10(12)15)20(16,17)11-5-8(18-3)19-4/h6,8,11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUDAJNSXUVIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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